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molecular formula C12H12BrClN2O2 B8323996 Tert-butyl (3-bromo-2-chloro-5-cyanophenyl)carbamate

Tert-butyl (3-bromo-2-chloro-5-cyanophenyl)carbamate

Cat. No. B8323996
M. Wt: 331.59 g/mol
InChI Key: LNIYMMILDVTMAL-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

(I1D): A mixture of 3-bromo-4-chloro-5-nitrobenzonitrile (0.99 g, 3.79 mmol), iron (1.057 g, 18.93 mmol) and ammonium chloride (2.025 g, 37.9 mmol) in THF, MeOH and water (60 ml, 1:1:1) was heated to reflux for 1 h. More iron (0.5 g) and NH4Cl (2 g) added, heated for another 2 h and then cooled to room temperature. Filtered off solid, the filtrate was concentrated to remove the organic solvent. The residue was diluted with water, extracted with EtOAc twice, dried and concentrated to dryness. The resulting solid was trituard with EtOAc, solid was filtered off through celite pad and the filtrate was concentrated to give 0.88 g of 3-amino-5-bromo-4-chlorobenzonitrile as yellow solid which was used as such in the next reaction. Intermediate 1: To a solution of 3-amino-5-bromo-4-chlorobenzonitrile (0.88 g, 3.80 mmol) in DCM (25 mL) was added TEA (1.590 mL, 11.41 mmol), BOC2O (1.059 mL, 4.56 mmol) and DMAP (0.464 g, 3.80 mmol). The mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated, the crude product was purified using ISCO silica gel column (24 g, EtOAc/hexane=0-30%) to give 0.667 g of tert-butyl 3-bromo-2-chloro-5-cyanophenylcarbamate as white solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.59 mL
Type
reactant
Reaction Step One
Name
Quantity
1.059 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.464 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CN=C1C(O)=O.[NH2:9][C:10]1[CH:11]=[C:12]([CH:15]=[C:16]([Br:19])[C:17]=1[Cl:18])[C:13]#[N:14].[O:20](C(OC(C)(C)C)=O)[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Br:19][C:16]1[C:17]([Cl:18])=[C:10]([NH:9][C:21](=[O:20])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH:11]=[C:12]([C:13]#[N:14])[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=C1)C(=O)O
Name
Quantity
0.88 g
Type
reactant
Smiles
NC=1C=C(C#N)C=C(C1Cl)Br
Name
TEA
Quantity
1.59 mL
Type
reactant
Smiles
Name
Quantity
1.059 mL
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.464 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
such in the next reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)C#N)NC(OC(C)(C)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.667 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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